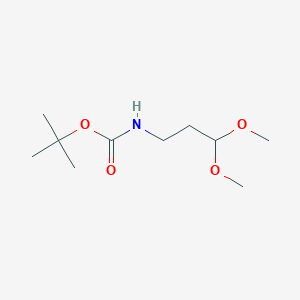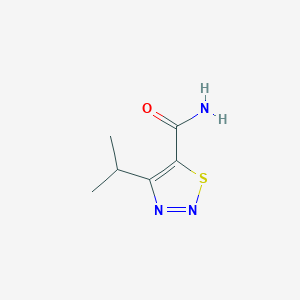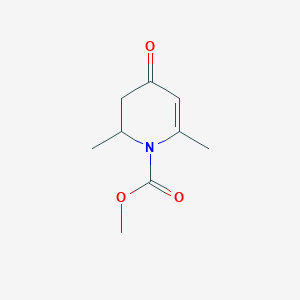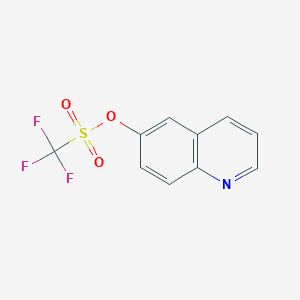
Quinolin-6-yl trifluoromethanesulfonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzo[c]quinolin-6-ylidene derivatives, including 6-trifluoromethanesulfonylbenzo[c]quinolizinium trifluoromethanesulfonate, has been demonstrated through facile synthesis routes. These compounds provide straightforward access to useful precursors for oxidative addition to low-valent metals, leading to desired carbene complexes (Mayer et al., 2013).
Molecular Structure Analysis
The molecular structure and characterization of benzo[c]quinolin-6-ylidene derivatives reveal exceptionally strong σ-donor properties. These properties are crucial for the formation of carbene complexes with metals, as demonstrated in the synthesis of various complexes, including those with manganese and palladium (Mayer et al., 2013).
Chemical Reactions and Properties
Quinolin-6-yl trifluoromethanesulfonate participates in several chemical reactions, including Passerini and Ugi-type reactions, where it serves as both a carbonyl and acid surrogate. These reactions lead to the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions (Madhu et al., 2022).
Physical Properties Analysis
The physical properties, including the photophysical characteristics of quinolin-6-yl trifluoromethanesulfonate derivatives, have been explored. These studies highlight the unique physicochemical properties of compounds containing the trifluoromethyl group, which have significant implications for drug discovery and material science (Li & Dolbier, 2023).
Chemical Properties Analysis
The chemical properties of quinolin-6-yl trifluoromethanesulfonate derivatives have been characterized by their reactivity in various synthetic routes. For instance, the compound serves as a versatile intermediate in the synthesis of trifluoromethylated quinoline derivatives, demonstrating its utility in the construction of complex heterocyclic structures (Didenko et al., 2015).
Aplicaciones Científicas De Investigación
-
Quinolin-6-yl trifluoromethanesulfonate is a biochemical used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions.
-
Quinoline motifs, such as the one in Quinolin-6-yl trifluoromethanesulfonate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
-
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Medicinal Chemistry : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They play a major role in drug discovery .
-
Synthetic Organic Chemistry : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
-
Proteomics Research : Quinolin-6-yl trifluoromethanesulfonate is a biochemical used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions .
-
Heterocyclic Building Blocks : This compound is used as a heterocyclic building block in organic synthesis . It can be used to construct more complex molecules for various applications .
-
Fluorinated Building Blocks : It is also used as a fluorinated building block . Fluorinated compounds have unique properties and are used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .
-
Trifluoromethyls Sulfonates : This compound is a type of trifluoromethyls sulfonate . Trifluoromethyls sulfonates are used in organic synthesis for various applications .
-
Photocages : Quinoline compounds have been used in the design of Ru(II) complexes that can undergo photoinduced ligand dissociation with red/near-IR light . This makes them useful in the development of photocages, which are molecules that release a substance when exposed to light .
-
Chemical Synthesis : Quinolin-6-yl trifluoromethanesulfonate can be used as a building block in chemical synthesis . It can be used to construct more complex molecules for various applications .
-
Hazardous Material Research : Given its classification as a dangerous good for transport , research could be conducted into safer handling and transportation methods, or into alternatives that have similar properties but are less hazardous .
-
Quality Control : The compound could be used in quality control and testing procedures .
-
Proteomics Research : As a biochemical, Quinolin-6-yl trifluoromethanesulfonate could be used in proteomics research . This could involve studying its interactions with proteins, or using it as a reagent in experiments .
Safety And Hazards
Quinolin-6-yl trifluoromethanesulfonate is classified as a dangerous substance. It has hazard statements H300-H315-H319 and precautionary statements P264-P301 + P310-P305 + P351 + P338 . Personal protective equipment such as eyeshields, faceshields, gloves, and type P2 (EN 143) respirator cartridges are recommended when handling this compound .
Propiedades
IUPAC Name |
quinolin-6-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYXNKUMLWUQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571037 | |
| Record name | Quinolin-6-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-6-yl trifluoromethanesulfonate | |
CAS RN |
173089-80-0 | |
| Record name | 6-Quinolinyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173089-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolin-6-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Quinolinyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



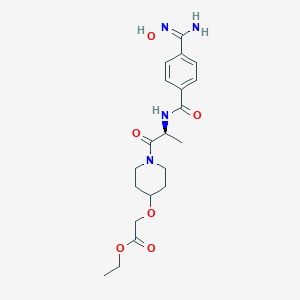
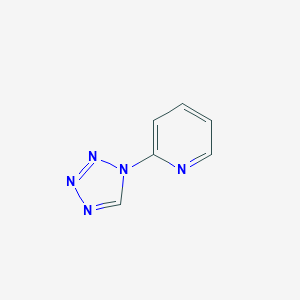
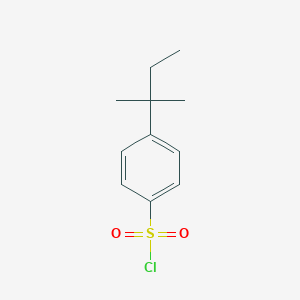
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)

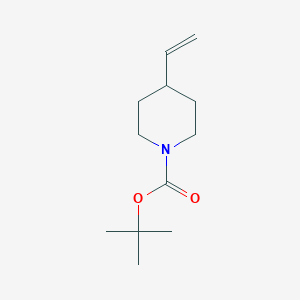
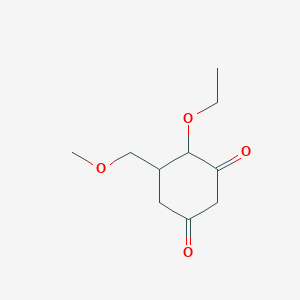
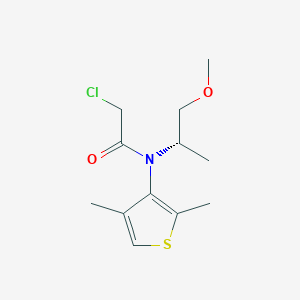
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
